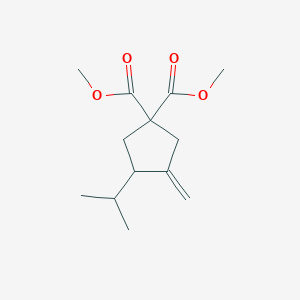
Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate is an organic compound with the molecular formula C13H20O4. It is a cyclopentane derivative with two ester groups and a methylene group, making it a versatile compound in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate typically involves the esterification of the corresponding cyclopentanedicarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical pathways. The methylene group can act as a reactive site for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,2,2-trimethyl-1,3-cyclopentanedicarboxylate
- Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate
- Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanedicarboxylate
Uniqueness
Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopentane derivatives. Its methylene group provides a versatile site for various chemical reactions, making it a valuable compound in organic synthesis .
Biological Activity
Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate (CAS Number: 107473-16-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant data and case studies.
- Molecular Formula : C13H20O4
- Molar Mass : 240.3 g/mol
- Density : 1.05 g/cm³ (predicted)
- Boiling Point : 80-85 °C at 0.2 Torr .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various pathogens, demonstrating significant inhibitory effects.
Case Study: Antibacterial Effects
In a study examining the antibacterial activity of various compounds, this compound was assessed alongside other bioactive compounds derived from microbial sources. The results indicated that this compound exhibited notable activity against multidrug-resistant organisms (MDROs) and clinical pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 12 |
| Salmonella sp. | 10 |
| Klebsiella pneumoniae | 8 |
These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent .
Cytotoxic Activity
The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro assays demonstrated that this compound inhibited the growth of several tumor cell lines, indicating potential as an anticancer agent.
Study Results
In a specific study focusing on its cytotoxic properties:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF7: 30 µM
- A549: 20 µM
These results indicate that this compound may inhibit cell proliferation effectively .
The biological activity of this compound is believed to involve multiple mechanisms:
- Cell Membrane Disruption : The compound may interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways in both bacteria and cancer cells.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
dimethyl 3-methylidene-4-propan-2-ylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-8(2)10-7-13(6-9(10)3,11(14)16-4)12(15)17-5/h8,10H,3,6-7H2,1-2,4-5H3 |
InChI Key |
QWMYRPDDYHEJES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CC1=C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















